molecular formula C11H16N4O4 B1380193 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1529035-77-5

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1380193
CAS No.: 1529035-77-5
M. Wt: 268.27 g/mol
InChI Key: BNDXKXWDWFSUSI-UHFFFAOYSA-N
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Description

This compound, also known as 1- [1- [ (2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylic acid, is a complex organic molecule with the molecular formula C11H16N4O4 .


Molecular Structure Analysis

The molecular weight of this compound is 268.27 g/mol . Its structure includes a triazole ring, an azetidine ring, and a carboxylic acid group . The InChI code is 1S/C11H16N4O4/c1-11(2,3)19-10(18)14-4-7(5-14)15-6-8(9(16)17)12-13-15/h6-7H,4-5H2,1-3H3,(H,16,17) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 268.27 g/mol . It has a topological polar surface area of 97.6 Ų and a complexity of 375 . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound is also characterized by four rotatable bonds .

Scientific Research Applications

Heterocyclic Amino Acid Derivatives

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid is involved in the synthesis of various heterocyclic amino acid derivatives. For instance, it has been utilized in the synthesis of Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a functionalized heterocyclic amino acid obtained via [3+2] cycloaddition. This compound's structure was confirmed through comprehensive spectroscopic experiments, highlighting its potential application in medicinal chemistry (Dzedulionytė et al., 2021).

Building Blocks in Medicinal Chemistry

The compound has been identified as a crucial building block in medicinal chemistry. It is used in the preparation of protected 3-haloazetidines, which are versatile intermediates for synthesizing high-value azetidine-3-carboxylic acid derivatives. The synthesis process involves a one-pot, gram-scale strain-release reaction from commercially available materials, underlining its importance in rapid, diversified synthesis and pharmaceutical applications (Ji et al., 2018).

Polymorphic Transition Studies

Studies have also revealed the compound's involvement in polymorphic transitions, as observed in 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid. Detailed studies of polymorphic structures before and after crystal structure transformation offer insights into the preconditions for polymorphic transitions and the molecular and crystal structure changes. This research is significant for understanding the stability and reactivity of pharmaceutical compounds (Konovalova et al., 2022).

Anticancer Activity Evaluation

Additionally, the compound plays a role in the synthesis of aziridine-1,2,3-triazole hybrid derivatives, with certain derivatives displaying promising anticancer activities. This includes the synthesis and evaluation of these derivatives against human leukemia and hepatoma cells, showcasing the compound's relevance in the development of new cancer treatments (Dong & Wu, 2018).

Fungicidal Activity

Research involving the compound extends to its use in synthesizing derivatives with fungicidal properties. For instance, the synthesis of substituted 1-(1H-imidazole-4-yl)-1H-1,2,3-triazoles based on deoxygenation reactions of related azetidines has been studied for its fungicidal activity against a range of phytopathogenic fungi (Dubovis et al., 2017).

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-4-7(5-14)15-6-8(9(16)17)12-13-15/h6-7H,4-5H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDXKXWDWFSUSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1529035-77-5
Record name 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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